molecular formula C4H13N2O4P B1265728 Bis(2-aminoethyl) hydrogen phosphate CAS No. 6094-81-1

Bis(2-aminoethyl) hydrogen phosphate

Cat. No. B1265728
CAS RN: 6094-81-1
M. Wt: 184.13 g/mol
InChI Key: UZKVIEIYYUANJZ-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) hydrogen phosphate is a compound of interest in various scientific and industrial applications due to its unique chemical structure. It is related to other organophosphorus compounds that have been extensively studied for their synthesis methods, molecular structure, and diverse applications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of organophosphorus compounds, including bis-aminomercapto[1,2,4] triazoles and bis-fused [1,2,4]triazoles, demonstrates the utility of bis-functionalized compounds in creating a range of polymers and macrocycles with potential relevance to Bis(2-aminoethyl) hydrogen phosphate synthesis (Gomha et al., 2022). These synthetic pathways offer insights into potential methods for synthesizing Bis(2-aminoethyl) hydrogen phosphate by analog.

Molecular Structure Analysis

The molecular structure of related bis-compounds, such as bis(monoacylglycerol)phosphate, showcases the importance of understanding the stereochemistry and functional group arrangements for predicting reactivity and interaction with biological molecules (Tengstrand et al., 2010). Similar principles would apply to the structural analysis of Bis(2-aminoethyl) hydrogen phosphate, emphasizing the role of phosphorus centers and amino groups.

Chemical Reactions and Properties

The chemical reactivity of bis-compounds, including those with organophosphorus frameworks, often involves interactions between phosphorus centers and amino groups, leading to a variety of potential chemical transformations. Studies on compounds like bis(pyrazolyl)methanes highlight the synthetic versatility and reactivity of bis-functionalized structures, which could be extrapolated to understand the chemical behavior of Bis(2-aminoethyl) hydrogen phosphate (Teli et al., 2023).

Physical Properties Analysis

The physical properties of bis-compounds significantly depend on their molecular structure, which determines solubility, melting point, and other physicochemical characteristics. Research into bis-urea macrocycles, for example, shows how molecular design can influence the assembly and physical state of the material, suggesting similar considerations for Bis(2-aminoethyl) hydrogen phosphate (Shimizu et al., 2005).

Chemical Properties Analysis

The chemical properties of Bis(2-aminoethyl) hydrogen phosphate would be influenced by its functional groups, with the phosphorus and amino components playing crucial roles in its reactivity. The study of related compounds, such as bis(bibenzyls) and their diverse structural and chemical behaviors, offers insights into how the bis(2-aminoethyl) group could affect the compound’s reactivity and interactions (Lou Hong-xiang, 2011).

Scientific Research Applications

Nephrotoxicity Studies

Bis(2-aminoethyl) hydrogen phosphate has been studied for its nephrotoxic properties. Research involving its related compound, Bis (2,3-dibromopropyl) phosphate (BIS-BP), a metabolite of Tris (2,3-dibromopropyl) phosphate (TRIS-BP), indicated acute nephrotoxicity. The study found sex-based differences in response to BIS-BP, with female rats exhibiting less severe structural damage compared to male rats. The research also explored the role of drug metabolism inhibitors in reducing BIS-BP toxicity (Elliott et al., 1983).

Metabolic Studies

Bis(2-amino-1-naphthyl) phosphate, a urinary metabolite of 2-naphthylamine, was identified as a key player in metabolism studies. This discovery was significant as phosphate conjugates had not been previously observed as urinary end products. The compound's relation to bladder cancer in certain species upon ingestion of 2-naphthylamine was also noted (Troll, Belman, & Nelson, 1959).

Environmental and Health Impact

The broader category of organophosphate esters (OPEs), which include compounds similar to Bis(2-aminoethyl) hydrogen phosphate, have been investigated for their impact on human health, particularly in children. Studies revealed concerns about reproductive toxicity, carcinogenicity, and neurotoxicity. The research highlighted the widespread presence of OPEs in consumer products and their subsequent environmental and health impacts (He et al., 2018).

Phosphate Sensing and Signaling

Studies have explored the use of compounds related to Bis(2-aminoethyl) hydrogen phosphate in phosphate sensing. These compounds were able to selectively discriminate and signal various phosphates in aqueous solutions, indicating potential applications in biological and chemical sensing technologies (Ambrosi et al., 2009).

Plant Growth and Chlorophyll Formation

Research on bisphosphonates, which are structurally related to Bis(2-aminoethyl) hydrogen phosphate, demonstrated their effect on root growth and chlorophyll formation in Arabidopsis thaliana seedlings. These findings suggest potential agricultural applications, such as herbicides or growth regulators (Manzano et al., 2012).

Drug Delivery and Biochemical Applications

Bisphosphonates, related to Bis(2-aminoethyl) hydrogen phosphate, have been studied for their roles in drug delivery systems, particularly in the context of bisphosphonate-functionalized calcium phosphates. These systems aim to deliver drugs to specific sites in the body, such as bones, to minimize side effects (Bigi & Boanini, 2018).

Toxicity and Biocompatibility Studies

The toxicity and biocompatibility of various bisphosphate compounds, including those structurally similar to Bis(2-aminoethyl) hydrogen phosphate, have been a focus of study. For instance, the cyto-toxicity and biocompatibility of choline phosphate ionic liquids were assessed for their potential in pharmaceutical applications (Weaver et al., 2010).

Future Directions

While there’s limited information available on the future directions of research involving Bis(2-aminoethyl) hydrogen phosphate, it’s worth noting that similar compounds have been studied for their potential applications in various fields, including medicine .

properties

IUPAC Name

bis(2-aminoethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVIEIYYUANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209766
Record name Bis(2-aminoethyl) hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-aminoethyl) hydrogen phosphate

CAS RN

6094-81-1
Record name Ethanol, 2-amino-, hydrogen phosphate (ester)
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Bissinger, O Kumberger, A Schier - Chemische Berichte, 1991 - Wiley Online Library
Crystalline magnesium, calcium, and zinc 2‐aminoethyl phosphate complexes containing the monoanions PEAH ⊖ have been prepared as the tetrahydrates (Ca, Zn) and the …
F Trigalo, L Szabó - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Phosphodiesters of 2-aminoethanol and of polyhydroxylated alcohols and sugars have been synthesised; their behaviour in M-HCl and in saturated (ca. 0.2M) Ba(OH)2 solutions at 100 …
Number of citations: 3 pubs.rsc.org
JM Chalovich - 1978 - search.proquest.com
Phosphorus nuclear magnetic resonance spectroscopy of normal anddystrophic chicken pectoral is muscles revealed the presence of a phos-phodiester resonating at 0.4 parts per …
Number of citations: 1 search.proquest.com
IM Beatty - 1962 - search.proquest.com
The isolation from earthworms (Lumbricus terrestris) of a new phosphorus-containing guanidino compound, lombricine, was reported in 195^ by Thoai and Robin, who, on the basis of …
Number of citations: 4 search.proquest.com
EE Jones - 1957 - search.proquest.com
INTRODUCTION t. The alkyl phosphoric acids inter est the organic chemist and the biochemist because of their importance in the chemical reactions necessary to maintain the life …
Number of citations: 0 search.proquest.com

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